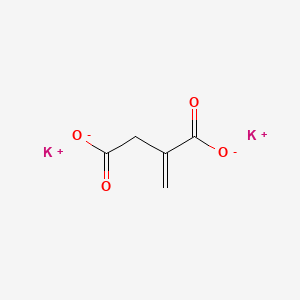
2-Methylenesuccinic acid, potassium salt
Cat. No. B8689954
Key on ui cas rn:
54617-22-0
M. Wt: 206.28 g/mol
InChI Key: RBYDCVNTVVKIQT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04828993
Procedure details


In this example, a 4% potassium itaconate solution was reacted with 5% H2SO4. In addition to 86 g of K2SO4, 64 g of itaconic acid were produced from 104 g of potassium itaconate.


[Compound]
Name
K2SO4
Quantity
86 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+].OS(O)(=O)=O>>[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3].[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+:10] |f:0.1.2,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Three
[Compound]
|
Name
|
K2SO4
|
|
Quantity
|
86 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 64 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 104 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
